molecular formula C11H16N2O2 B13282632 2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione

2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B13282632
M. Wt: 208.26 g/mol
InChI Key: TXFGYWBFTRPWPG-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-dione family, characterized by a bicyclic hexahydroisoindole core fused with a 1,3-dione moiety.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C11H16N2O2/c1-12-6-7-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-3,8-9,12H,4-7H2,1H3

InChI Key

TXFGYWBFTRPWPG-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)C2CC=CCC2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of an appropriate isoindole precursor with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction can lead to the formation of an alcohol.

Scientific Research Applications

2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: The methylaminoethyl group in the target compound may confer affinity for monoamine transporters (e.g., SERT, DAT), as seen in biotinylated ligands () .
  • Toxicity Considerations : Chlorinated analogs () highlight the importance of substituent choice in minimizing metabolic liabilities .
  • Drug Design: Structural modifications (e.g., hydroxyethyl vs. methylaminoethyl) allow fine-tuning of LogP and TPSA for optimal pharmacokinetics .

Biological Activity

2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 318.31 g/mol
  • SMILES Notation : O=C1N(C)C(C2[13CH2][13CH]=[13CH]13CHC21)=O
  • InChI : InChI=1S/C17H18N2O4/c1-19-15(20)12-8-5-9-13(14(12)16(19)21)18-17(22)23-10-11-6-3-2-4-7-11/h2-7,9,12-14H,8,10H2,1H3,(H,18,22)/i5+1,8+1,9+1,13+1

Research indicates that 2-[2-(Methylamino)ethyl]-isoindole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes. Specifically:

  • COX Inhibition : Several derivatives demonstrate selective inhibition of COX-2 over COX-1. For instance, compounds derived from isoindole structures showed a greater COX-2/COX-1 ratio compared to meloxicam, a standard COX inhibitor . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been attributed to its ability to inhibit COX enzymes effectively. In vitro studies revealed that certain derivatives exhibited:

  • Greater COX-2 Inhibition : Compounds such as E and H showed nearly three times the selectivity for COX-2 compared to meloxicam .

Antioxidant Properties

The antioxidant capacity of 2-[2-(Methylamino)ethyl]-isoindole derivatives was evaluated using the DPPH radical scavenging assay. The results indicated:

CompoundAntioxidant Activity (%)
A25.0
B29.0
C22.5

The highest scavenging activity was observed in compound B at approximately 29% compared to the control .

Study on COX Selectivity

In a comparative study involving multiple isoindole derivatives:

  • Compounds E and H demonstrated superior binding affinity to the COX-2 enzyme compared to meloxicam.
  • Binding Interactions : Compound H interacts with key amino acids in the COX binding site through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics and Toxicity Assessment

Pharmacokinetic profiling indicates that these compounds have favorable absorption characteristics and low toxicity profiles. Key findings include:

ParameterValue
Intestinal AbsorptionHigh
Blood-Brain Barrier (BBB)Permeable
CNS ToxicityLow

These properties suggest potential for central nervous system applications .

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